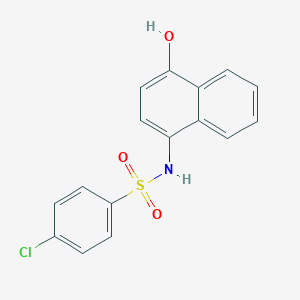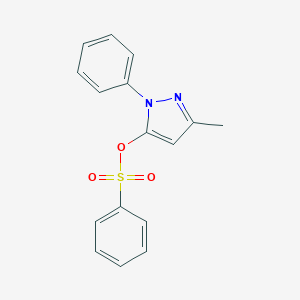![molecular formula C22H25NO3S B281699 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, commonly known as TAK-715, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
TAK-715 inhibits the activity of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamides by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and disrupts the signaling cascade. TAK-715 has been shown to be highly selective for N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamides, with minimal off-target effects. This makes it a valuable tool for studying the N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide pathway in various disease models.
Biochemical and Physiological Effects
TAK-715 has been shown to have a range of biochemical and physiological effects, depending on the disease model and cell type. In cancer cells, TAK-715 has been shown to inhibit cell proliferation and induce apoptosis. In inflammatory cells, TAK-715 has been shown to reduce cytokine production and inhibit the inflammatory response. In neuronal cells, TAK-715 has been shown to improve synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TAK-715 in lab experiments is its high selectivity for N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamides, which allows for precise modulation of the signaling pathway. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential therapeutic option for neurological disorders. However, one limitation of using TAK-715 is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Zukünftige Richtungen
There are several potential future directions for TAK-715 research. One area of interest is its use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is its use in treating neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanisms of action of TAK-715 and its potential off-target effects.
Synthesemethoden
The synthesis of TAK-715 involves several steps, including the preparation of the dibenzo[b,d]furan intermediate, followed by the addition of the benzenesulfonamide group. The final product is obtained through purification and isolation processes. The synthesis of TAK-715 has been optimized to provide high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
TAK-715 has been widely used in scientific research to investigate the role of the N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide pathway in various diseases. It has been shown to inhibit the activity of several N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamides, including p38, ERK, and JNK, which are involved in inflammation, cell proliferation, and apoptosis. TAK-715 has been used in both in vitro and in vivo studies to elucidate the mechanisms of action of the N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide pathway and to identify potential therapeutic targets.
Eigenschaften
Molekularformel |
C22H25NO3S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H25NO3S/c1-22(2,3)15-9-11-20-18(13-15)19-14-16(10-12-21(19)26-20)23-27(24,25)17-7-5-4-6-8-17/h4-8,10,12,14-15,23H,9,11,13H2,1-3H3 |
InChI-Schlüssel |
JUNHQMHQXVQOLQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281616.png)
![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281618.png)
![Isopropyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281621.png)
![4-methyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281625.png)
![2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281627.png)
![2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281629.png)
![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)



